molecular formula C15H11IO3 B1657002 4-Iodobenzoic acid phenacyl ester CAS No. 55153-29-2

4-Iodobenzoic acid phenacyl ester

Cat. No. B1657002
CAS RN: 55153-29-2
M. Wt: 366.15 g/mol
InChI Key: MLOLQUAQSPKDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzoic acid phenacyl ester (IBPE) is a chemical compound that has been used in scientific research for various purposes. It is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis. IBPE has also been studied for its potential applications in the field of medicine, particularly in cancer research.

Safety and Hazards

The safety data sheet for 4-Iodobenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, using protective equipment and ensuring good ventilation . The safety and hazards of “4-Iodobenzoic acid phenacyl ester” specifically are not detailed in the sources.

properties

IUPAC Name

phenacyl 4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOLQUAQSPKDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369372
Record name ZINC01041863
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzoic acid phenacyl ester

CAS RN

55153-29-2
Record name ZINC01041863
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobenzoic acid phenacyl ester
Reactant of Route 2
Reactant of Route 2
4-Iodobenzoic acid phenacyl ester
Reactant of Route 3
Reactant of Route 3
4-Iodobenzoic acid phenacyl ester
Reactant of Route 4
Reactant of Route 4
4-Iodobenzoic acid phenacyl ester
Reactant of Route 5
Reactant of Route 5
4-Iodobenzoic acid phenacyl ester
Reactant of Route 6
Reactant of Route 6
4-Iodobenzoic acid phenacyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.